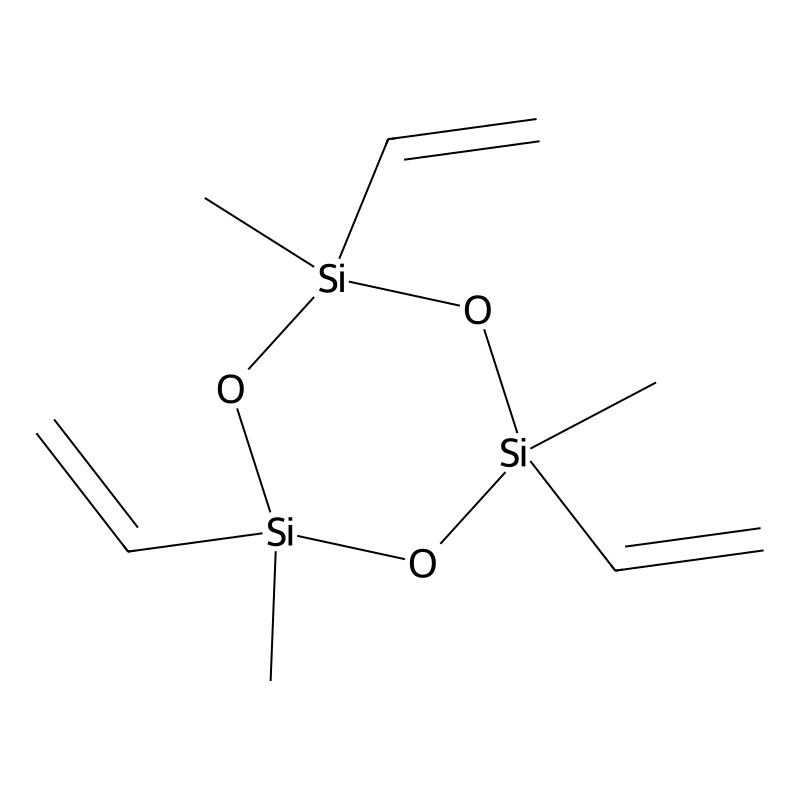

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a silicon-based compound with the molecular formula and a molecular weight of approximately 258.5 g/mol. It is characterized by its colorless liquid form and is known for its unique structure comprising three vinyl groups and three trimethylsilyl groups attached to a cyclotrisiloxane ring. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its reactivity and ability to participate in various

VTMT itself doesn't have a known biological mechanism of action. Its primary function is as a chemical intermediate for the production of vinyl-functionalized silicone polymers with various industrial applications.

- Potential for skin and eye irritation: Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- May release harmful vapors upon heating: Ensure proper ventilation when working with VTMT.

- Unknown flammability: Exercise caution and avoid ignition sources.

Precursor for Vinyl Silicone Polymers

VTMT can be used as a starting material for synthesizing vinyl silicone rubbers and vinyl silicone oils []. The vinyl groups in VTMT readily undergo polymerization reactions, leading to the formation of long-chain silicone polymers with vinyl functionalities. These polymers possess valuable properties such as elasticity, heat resistance, and chemical stability, making them useful in various applications like sealants, coatings, and adhesives [].

Chemical Intermediate

VTMT's cyclic structure with alternating silicon and oxygen atoms makes it susceptible to ring-opening polymerization []. This characteristic allows researchers to utilize VTMT as a chemical intermediate for creating various silicon-based materials. The specific products obtained depend on the reaction conditions and catalysts employed.

Development of Preceramic Polymers

Research suggests VTMT's potential as a precursor for synthesizing silicon-based preceramic polymers. These polymers can transform into ceramic materials upon exposure to high temperatures. The vinyl groups in VTMT can contribute to crosslinking within the polymer network, leading to improved mechanical properties and thermal stability of the final ceramic product.

- Cross-Coupling Reactions: It serves as a reagent for vinylations through cross-coupling protocols, allowing the formation of carbon-carbon bonds with organometallic reagents .

- Living Anion Ring-Opening Polymerization: The compound can undergo living anion ring-opening polymerization, which is critical for synthesizing polymers with specific architectures .

- Reactivity with Photoresists: It reacts with photoresists to enhance resistance to reactive ion etching (RIE), making it valuable in semiconductor manufacturing .

The synthesis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane can be achieved through several methods:

- Silicon-Based Synthesis: The compound can be synthesized from trimethylsilane and vinyl-containing reagents through hydrosilylation reactions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the introduction of vinyl groups onto siloxane frameworks .

- Ring Closure Reactions: The cyclization of linear siloxanes can yield the cyclic structure characteristic of this compound.

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has several significant applications:

- Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds through vinylation reactions.

- Polymer Chemistry: The compound acts as a precursor for vinylsilazane preceramic polymers that are used in high-performance materials .

- Semiconductor Manufacturing: Its reactivity with photoresists makes it useful in the fabrication of integrated circuits and microelectronic devices .

While specific interaction studies on 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane are scarce, research into similar silicon-based compounds suggests that they may interact with biological systems in ways that could be explored for drug delivery or as scaffolds in tissue engineering. Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octamethylcyclotetrasiloxane | Highly branched siloxane; used in lubricants | |

| Hexamethylcyclotrisiloxane | Similar cyclic structure; used in coatings | |

| Trimethylsiloxyterminated polydimethylsiloxane | Linear polymer; used in sealants and adhesives |

Uniqueness

The uniqueness of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane lies in its tri-vinyl functionalization and the specific cyclotrisiloxane framework. This configuration allows for enhanced reactivity compared to other siloxanes while providing opportunities for creating complex organic materials through versatile synthetic pathways. Its application in both organic synthesis and advanced material science distinguishes it from other similar compounds.

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

General Manufacturing Information

Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-: ACTIVE

Cyclosiloxanes, Me vinyl: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).